molecular formula C17H20N2O4 B244928 N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide

N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide

Cat. No. B244928
M. Wt: 316.35 g/mol
InChI Key: PZJHNSIWKYBEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide, also known as MPFC, is a synthetic compound that has been gaining interest in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide has been studied for its potential applications in various fields of research, including cancer treatment, neurological disorders, and inflammation. In cancer research, N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. In neurological disorders, N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In inflammation research, N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and apoptosis. N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide has also been shown to have antioxidant effects, which may contribute to its neuroprotective effects in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide is also relatively stable and can be stored for extended periods of time. However, one limitation of using N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.

Future Directions

There are several future directions for research on N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide, including the development of more efficient synthesis methods, the identification of specific molecular targets and signaling pathways, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide in combination with other compounds or therapies may enhance its efficacy and reduce any potential limitations.
In conclusion, N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide is a synthetic compound that has shown potential in various fields of research, including cancer treatment, neurological disorders, and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide involves several steps, including the reaction of 4-aminophenol with pentanoyl chloride to form 4-(pentanoylamino)phenol, which is then reacted with 3-methoxybenzaldehyde to produce the intermediate product. The final step involves the reaction of the intermediate product with furan-2-carboxylic acid to form N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide.

properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H20N2O4/c1-3-4-7-16(20)19-13-9-8-12(11-15(13)22-2)18-17(21)14-6-5-10-23-14/h5-6,8-11H,3-4,7H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

PZJHNSIWKYBEPU-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)OC

Origin of Product

United States

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